BenchChemオンラインストアへようこそ!

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid

Orthogonal protecting group strategy Cbz vs. Boc Peptide synthesis intermediate

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid (CAS 59969-65-2), commonly designated Z-(2S,3R)-AHPA or Cbz-AHPA, is a chirally pure, N-benzyloxycarbonyl-protected derivative of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA). It serves as the canonical protected intermediate in the industrial synthesis of the marketed immunomodulator ubenimex (Bestatin) and as a critical building block for enkephalinase inhibitors and HIV-1 protease inhibitor programs.

Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
CAS No. 59969-65-2
Cat. No. B6593523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
CAS59969-65-2
Molecular FormulaC18H19NO5
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16+/m1/s1
InChIKeyJXJYTERRLRAUSF-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid (CAS 59969-65-2): Supplier Selection Guide for the Cbz-Protected AHPA Key Intermediate


(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid (CAS 59969-65-2), commonly designated Z-(2S,3R)-AHPA or Cbz-AHPA, is a chirally pure, N-benzyloxycarbonyl-protected derivative of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA). It serves as the canonical protected intermediate in the industrial synthesis of the marketed immunomodulator ubenimex (Bestatin) [1] and as a critical building block for enkephalinase inhibitors and HIV-1 protease inhibitor programs [2]. Its procurement relevance arises from the inseparable combination of the bioactive AHPA scaffold with the orthogonally removable Cbz protecting group, which directly dictates downstream synthetic strategy and diastereomeric integrity.

Why (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid Cannot Be Replaced by a Simpler AHPA Analog or Alternative Protecting-Group Variant


Because the biological activity of the final molecule is strictly stereochemistry-dependent, substitution of the (2S,3R)-AHPA scaffold with other diastereomers or unprotected AHPA directly compromises target potency and selectivity [1]. Even when the (2S,3R) stereochemistry is retained, replacing the Cbz group with an alternative N-protecting group (e.g., Boc) fundamentally alters the deprotection strategy: Cbz is stable to the acidic conditions that cleave Boc and is removed under neutral hydrogenolysis, which is critical when acid-labile functionality is present elsewhere in the molecule . This orthogonal protection logic—Cbz removed by hydrogenolysis without affecting Boc, and Boc removed by acidolysis without disturbing Cbz—makes the Cbz-protected intermediate non-interchangeable with its Boc-protected counterpart in multi-step convergent syntheses . The evidence below quantifies the operational consequences of choosing this specific protected intermediate over plausible alternatives.

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid: Quantitative Comparator Evidence for Procurement Decisions


Orthogonal Deprotection Compatibility: Cbz-AHPA Enables Sequential Deprotection Strategies Unavailable to Boc-AHPA

Cbz-AHPA (target) and Boc-AHPA represent the two most common N-protected AHPA building blocks, but they are not interchangeable in multi-step syntheses. Cbz is stable to trifluoroacetic acid (TFA) and HCl/dioxane—conditions that quantitatively remove Boc—while Boc is stable to catalytic hydrogenolysis (H₂/Pd), which cleaves Cbz. This enables sequential deprotection: when both Cbz and Boc are present in the same molecule, Cbz can be removed first by hydrogenolysis without affecting Boc, or Boc can be removed first by acidolysis while Cbz remains intact . Boc-AHPA cannot provide this orthogonal compatibility. Furthermore, Cbz protecting groups significantly enhance crystallinity of the protected intermediate, facilitating purification by crystallization—a property not reliably conferred by Boc in this scaffold .

Orthogonal protecting group strategy Cbz vs. Boc Peptide synthesis intermediate

Thermal Stability Advantage: Cbz-Protected AHPA Withstands Temperatures That Decompose Boc-Protected Prolinol Analogs

Comparative thermal stability data for Cbz- versus Boc-protected amino alcohols demonstrate that Cbz protection confers markedly superior thermal robustness. In studies on L-prolinol derivatives, Boc-protected L-prolinol undergoes intramolecular cyclization to γ-butyrolactone at 67 °C when the hydroxyl group is derivatized with a good leaving group, whereas the corresponding Cbz-protected derivative remains stable up to 140 °C, even in the presence of triethylamine [1]. While this specific study uses prolinol rather than AHPA, the class-level inference is directly applicable: the Cbz carbamate is inherently more resistant to thermal degradation and acid-catalyzed cyclization than the Boc carbamate. This is relevant for AHPA derivatives, which bear a free 2-hydroxy group that can participate in analogous intramolecular reactions.

Thermal stability Cbz vs. Boc protection Process chemistry

Enkephalinase Inhibition Potency Ranking: Cbz-AHPA Derivative Outperforms Free AHPA in Augmenting Met⁵-Enkephalin Antinociception

The target Cbz-AHPA is the protected precursor to a family of enkephalinase inhibitors whose structure-activity relationships have been quantitatively established in vivo. In a standardized mouse hot-plate assay, the rank order of potency for augmenting intracisternally administered met⁵-enkephalin-induced antinociception was: bestatin > D-Phe-AHPA > AHPA-D-Ala > p-OH-AHPA-D-Phe > AHPA [1]. Free AHPA (the unprotected scaffold) was the least potent derivative tested. The Cbz-protected AHPA serves as the gateway intermediate for synthesizing the higher-potency derivatives (e.g., D-Phe-AHPA) that occupy the favorable positions in this rank order. Selecting the Cbz-protected form is therefore a prerequisite for accessing the more potent, derivatized AHPA analogs.

Enkephalinase inhibitor AHPA derivative Antinociception enhancement

Established Industrial-Grade Synthetic Route: Cbz-AHPA Is the Documented Intermediate in the Patent Route to Ubenimex (Bestatin)

The drug synthesis database records a single validated synthetic route from N-(2-oxo-2-phenylethyl)acetamide to ubenimex (Bestatin) in which Cbz-AHPA (compound VII in the route) is the penultimate protected intermediate [1]. The sequence proceeds through: (I) starting material → (IV) (2S,3R)-3-acetylamino-2-hydroxy-4-phenylbutanoic acid (obtained via resolution with (S)-1-phenylethylamine and fractional crystallization) → (V) (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid → (VII) Cbz-AHPA (target compound, via protection with benzyl S-4,6-dimethylpyrimidin-2-ylthiolcarbonate) → (IX) Cbz-AHPA-Leu-OBn → ubenimex after global deprotection [1]. No analogous patent route uses Boc-AHPA as the protected intermediate for industrial-scale Bestatin production, establishing Cbz-AHPA as the procurement standard for this established drug synthesis pathway.

Ubenimex synthesis Bestatin intermediate Cbz-AHPA industrial route

Optimal Procurement and Deployment Scenarios for (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid Based on Differentiated Evidence


Scale-Up Synthesis of Ubenimex (Bestatin) API and Its Generic Versions

Cbz-AHPA (CAS 59969-65-2) is the sole N-protected AHPA intermediate validated in the patent literature for industrial Bestatin production [1]. Procurement of this specific compound for generic API manufacturing leverages the established regulatory synthesis pathway, minimizing process re-validation burden. The orthogonal Cbz protection is removed by neutral hydrogenolysis in the final step, avoiding exposure of the acid-sensitive AHPA-Leu dipeptide to strong acid.

Convergent Synthesis of HIV-1 Protease Inhibitors Containing the AHPBA Scaffold

HIV-1 protease inhibitors with the 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) core require sequential, chemoselective deprotection strategies during fragment coupling [2]. Cbz-AHPA provides the orthogonal protection (Cbz stable to acid, removed by hydrogenolysis) essential for these convergent routes, enabling late-stage deprotection without disturbing acid-labile P3–P2′ substituents. Boc-AHPA cannot substitute due to acid lability.

Library Synthesis of Enkephalinase Inhibitors for Pain Research

Cbz-AHPA serves as the universal starting material for generating diverse N-acyl, N-alkyl, and dipeptide-conjugated AHPA derivatives with systematic variation at the P1′ site [3]. The rank order of in vivo antinociception potency—bestatin > D-Phe-AHPA > AHPA-D-Ala > p-OH-AHPA-D-Phe > AHPA [3]—establishes that Cbz-AHPA is the required intermediate for accessing the high-potency D-Phe-AHPA and AHPA-D-Ala derivatives, which significantly outperform free AHPA.

High-Temperature Process Chemistry Requiring Thermally Robust Protected Amino Acid Building Blocks

For synthetic steps requiring elevated temperatures (>67 °C), Cbz-AHPA is the only viable N-protected AHPA option. Class-level evidence demonstrates that Cbz-protected amino alcohols resist thermal cyclization at temperatures where Boc-protected analogs decompose [4]. Cbz-AHPA's stability up to at least 140 °C enables amide coupling, esterification, or other transformations at temperatures that would destroy the Boc-protected equivalent, making it the mandatory procurement choice for routes involving thermal stress.

Quote Request

Request a Quote for (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.